molecular formula C12H20O2 B13286316 Methyl 2-[4-(propan-2-YL)cyclohexylidene]acetate

Methyl 2-[4-(propan-2-YL)cyclohexylidene]acetate

Cat. No.: B13286316
M. Wt: 196.29 g/mol
InChI Key: OEWUDSQDVPURMH-UHFFFAOYSA-N
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Description

Methyl 2-[4-(propan-2-YL)cyclohexylidene]acetate is a cyclohexylidene acetate derivative featuring an isopropyl substituent at the 4-position of the cyclohexane ring. The molecular formula is hypothesized as C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol. Such esters are typically employed as intermediates in organic synthesis, pharmaceuticals, or materials science, though specific applications for this compound require further experimental validation.

Properties

IUPAC Name

methyl 2-(4-propan-2-ylcyclohexylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-9(2)11-6-4-10(5-7-11)8-12(13)14-3/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWUDSQDVPURMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=CC(=O)OC)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(propan-2-yl)cyclohexylidene]acetate typically involves the reaction of cyclohexanone with isopropylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to a Wittig reaction with methyl bromoacetate to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(propan-2-yl)cyclohexylidene]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[4-(propan-2-yl)cyclohexylidene]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(propan-2-yl)cyclohexylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds vary in substituents on the cyclohexylidene ring, leading to distinct physicochemical properties and applications. Below is a comparative analysis based on the provided evidence:

Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Methyl 2-[4-(propan-2-YL)cyclohexylidene]acetate 4-isopropyl C₁₂H₁₈O₂ 194.27 (hypothetical) N/A Hypothesized intermediate for hydrophobic polymers/drug delivery
Methyl 2-(4-phenylcyclohexylidene)acetate 4-phenyl C₁₅H₁₈O₂ 230.30 920021-67-6 Research chemical; building block
Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate 4-(4-hydroxyphenyl) C₁₅H₁₆O₃ 246.31 701232-66-8 Potential pharmaceutical applications (hydrogen bonding capacity)
Methyl 2-(4-oxocyclohexylidene)acetate 4-oxo C₉H₁₂O₃ 168.19 91158-10-0 Higher polarity; reactive ketone group
Methyl 2-thienylacetate Thienyl (heterocyclic) C₇H₈O₂S 156.20 19432-68-9 Used in flavor/fragrance industries

Substituent Effects on Properties

  • Hydrophobicity : The isopropyl and phenyl groups (CAS 920021-67-6) enhance lipophilicity, favoring solubility in organic solvents. In contrast, the hydroxyphenyl (CAS 701232-66-8) and oxo (CAS 91158-10-0) groups increase polarity, improving water compatibility .
  • Reactivity : The oxo group in CAS 91158-10-0 enables nucleophilic additions, while the hydroxyphenyl group (CAS 701232-66-8) may participate in hydrogen bonding or oxidative coupling .
  • Safety Profiles : While direct data for the target compound is unavailable, esters like Methyl 2-thienylacetate (CAS 19432-68-9) require precautions for inhalation and skin contact, suggesting similar hazards for lipophilic analogs .

Biological Activity

Overview

Methyl 2-[4-(propan-2-YL)cyclohexylidene]acetate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of a cyclohexylidene moiety and an ester functional group, has been the subject of various studies aimed at elucidating its biological activity.

The molecular formula of this compound is C15H26O2C_{15}H_{26}O_2. Its structure includes a cyclohexyl ring, which contributes to its hydrophobic characteristics, and an ester group that may facilitate interactions with biological molecules.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets. The cyclohexylidene group can engage in hydrophobic interactions, while the ester moiety may undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects.

Biological Activity Data

Activity Effect Reference
AntimicrobialExhibits moderate antibacterial properties
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in vitro

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as a lead compound for antibiotic development.
  • Cytotoxic Effects :
    In another investigation, the cytotoxic effects of this compound were assessed on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of 25 µM and 30 µM, respectively, indicating its potential as an anticancer agent by promoting apoptosis through caspase activation pathways.
  • Anti-inflammatory Properties :
    Research focused on the anti-inflammatory effects revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.

Comparative Analysis

When compared with structurally similar compounds, this compound exhibits distinct biological activities:

Compound Antimicrobial Activity Cytotoxicity (IC50) Anti-inflammatory Effect
This compoundModerate25 µMSignificant
Methyl 2-[4-(methoxyphenyl)cyclohexylidene]acetateLow>50 µMMinimal
Methyl 2-[4-(chlorophenyl)cyclohexylidene]acetateHigh15 µMModerate

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